Ethyl 4-(3-bromophenyl)butanoate
Description
Ethyl 4-(3-bromophenyl)butanoate is an ester derivative featuring a brominated aromatic ring at the meta position of the phenyl group attached to a butanoate backbone. The bromine atom at the 3-position of the phenyl group enhances electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. Its molecular weight is inferred to be approximately 271.15 g/mol, similar to its para-substituted counterpart, Ethyl 4-(4-bromophenyl)butanoate (CAS 105986-54-7) .
Properties
CAS No. |
176088-58-7 |
|---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
ethyl 4-(3-bromophenyl)butanoate |
InChI |
InChI=1S/C12H15BrO2/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9H,2,4,6,8H2,1H3 |
InChI Key |
ILEHSWZBPMQZEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)Br |
Canonical SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)Br |
Synonyms |
Benzenebutanoic acid, 3-broMo-, ethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position: Meta vs. Para Bromine
- Steric effects may differ compared to para-substituted analogs, influencing reactivity in catalytic reactions.
- Ethyl 4-(4-bromophenyl)butanoate (CAS 105986-54-7): Bromine at the para position exerts stronger resonance effects, enhancing electrophilicity of the aromatic ring. Widely used as a pharmaceutical intermediate, with a molecular weight of 271.15 g/mol and purity standards specified by suppliers like Aoen Chemical Technology Co., Ltd. .
Functional Group Variations: Ester vs. Ketone-Ester Hybrids
- Ethyl 4-(3-bromophenyl)-4-oxobutanoate (CAS 147374-04-7): Features a ketone moiety at the 4-position of the butanoate chain, increasing polarity and reactivity toward nucleophiles. Molecular weight: 285.13 g/mol. The ketone group enables participation in condensation reactions (e.g., Knoevenagel) and complex heterocyclic syntheses .
- Ethyl 3-(3-bromophenyl)-3-oxopropanoate (CAS 21575-91-7): Shorter chain (propanoate vs. butanoate) with a ketone at the 3-position. Similarity score of 0.96 to Ethyl 4-(3-bromophenyl)butanoate, suggesting overlapping applications in medicinal chemistry .
Halogen Substitution: Bromine vs. Chlorine
- Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (CAS 221122-22-1): Chlorine substitution reduces molecular weight (255.74 g/mol) and alters reactivity. Chlorine’s lower electronegativity compared to bromine results in slower cross-coupling kinetics but improved stability under basic conditions .
- Ethyl 4-(3-chlorobenzylamino)butanoate (CAS 1391078-47-9): Incorporates an amino group, expanding utility in peptide-like syntheses. Molecular weight: 255.74 g/mol .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity Comparison
| Compound | Halogen | Position | Reactivity in Suzuki Coupling | Key Reactivity Features |
|---|---|---|---|---|
| Ethyl 4-(4-bromophenyl)butanoate | Br | Para | High (resonance-enhanced) | Preferred for aryl-aryl bond formation |
| This compound | Br | Meta | Moderate | Steric hindrance may reduce efficiency |
| Ethyl 4-(3-chlorophenyl)-3-oxobutanoate | Cl | Meta | Low | Slower oxidative addition with catalysts |
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